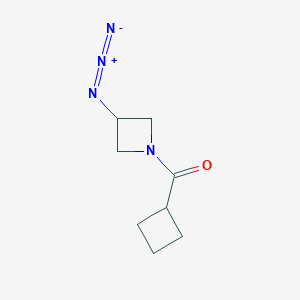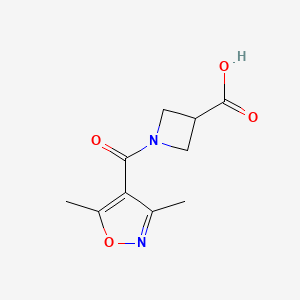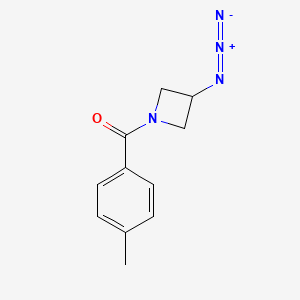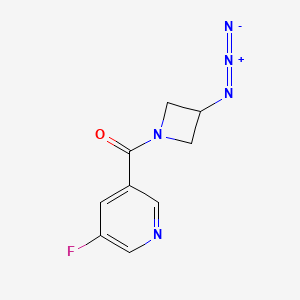
1-(2-Azidoethyl)-3-fluoropyrrolidine
概要
説明
1-(2-Azidoethyl)-3-fluoropyrrolidine is an organic compound that features both azide and fluorine functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Azidoethyl)-3-fluoropyrrolidine typically involves the reaction of 3-fluoropyrrolidine with 2-azidoethyl reagents. One common method includes the use of azidoethyl transfer reagents such as 2-azidoethyl-4-methyl benzenesulfonate or 2-azidoethyl-methylsulfonate . The reaction is usually carried out under mild conditions with a base like potassium carbonate at elevated temperatures (e.g., 90°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety protocols are in place due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions: 1-(2-Azidoethyl)-3-fluoropyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Cycloaddition Reactions: The azide group can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry for azide-alkyne cycloaddition.
Reducing Agents: Such as lithium aluminum hydride for azide reduction.
Bases: Potassium carbonate is commonly used in substitution reactions.
Major Products:
Triazoles: Formed through click chemistry reactions.
Amines: Formed through the reduction of the azide group.
科学的研究の応用
1-(2-Azidoethyl)-3-fluoropyrrolidine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Materials Science: Used in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of 1-(2-Azidoethyl)-3-fluoropyrrolidine largely depends on the specific reactions it undergoes. In click chemistry, the azide group reacts with alkynes to form triazoles, which can then interact with various biological targets . The fluorine atom can also influence the compound’s reactivity and interactions due to its electronegativity and ability to form strong bonds.
類似化合物との比較
- 1-(2-Azidoethyl)-pyrazole
- 1-(2-Azidoethyl)-imidazole
- 1-(2-Azidoethyl)-1,2,3-triazole
- 1-(2-Azidoethyl)-1,2,4-triazole
- 1-(2-Azidoethyl)-tetrazole
Uniqueness: 1-(2-Azidoethyl)-3-fluoropyrrolidine is unique due to the presence of both azide and fluorine groups. The azide group allows for versatile chemical reactions, while the fluorine atom can enhance the compound’s stability and reactivity. This combination makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
1-(2-azidoethyl)-3-fluoropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN4/c7-6-1-3-11(5-6)4-2-9-10-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOFFMAXCQBPJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















